B1576030 Ranatuerin-2CPc

Ranatuerin-2CPc

Cat. No.: B1576030
Attention: For research use only. Not for human or veterinary use.
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Description

Ranatuerin-2CPc is a synthetic antimicrobial peptide (AMP) sourced from the Gopher Frog ( Lithobates capito ) . With the amino acid sequence GIMDTVKNAAKNLAGQLLDTIKCKITGC, this 28-residue peptide is part of the ranatuerin-2 family, a group of peptides known for their broad-spectrum antibacterial activity and low hemolytic profile . Ranatuerin-2 peptides are a crucial component of the innate immune system in amphibians and are characterized by a C-terminal cyclic domain, known as a "Rana box," formed by an intramolecular disulfide bond . This structural feature is closely associated with the biological activity of AMPs. Research into ranatuerin-2 peptides has revealed multifaceted activities, including broad-spectrum antimicrobial effects against various pathogens, lipopolysaccharide (LPS)-neutralizing capability, and anti-inflammatory properties both in vitro and in vivo . Their primary mechanism of action is believed to be the permeabilization of bacterial cell membranes, leading to the disruption of membrane integrity and rapid bacterial cell death . This product is presented as a lyophilized powder with a high purity level of 97.4% (by HPLC) . It is intended for research purposes only and is not for diagnostic or therapeutic use. For optimal stability, the peptide should be stored in a freezer at or below -20°C.

Properties

bioactivity

Antibacterial, Antifungal

sequence

GLMDTVKNAAKNLAGQLLDTIKCKITGC

Origin of Product

United States

Ii. Isolation, Purification, and Advanced Structural Elucidation Methodologies

Methodologies for Extraction and Isolation from Biological Sources

Ranatuerin peptides are naturally occurring components of the skin secretions of various frog species, particularly within the Lithobates (formerly Rana) genus. researchgate.netnih.gov The initial step in obtaining these peptides involves the collection of these secretions. A common and non-lethal method is mild transdermal electrical stimulation, which induces the release of granular gland contents. nih.gov Alternatively, stimulation with norepinephrine (B1679862) can be used to promote the secretion of these defense peptides. researchgate.net

Once collected, the raw secretion, a complex mixture of peptides, proteins, mucus, and other biomolecules, is typically acidified, often with trifluoroacetic acid (TFA), to stabilize the peptides and facilitate the subsequent extraction process. d-nb.infomdpi.com The acidified solution is then centrifuged to remove insoluble materials. The resulting supernatant, containing the peptide-rich fraction, is often lyophilized (freeze-dried) to produce a stable powder that can be stored at low temperatures (-20°C or below) until further processing. nih.govmdpi.com This crude extract forms the starting material for the purification of individual peptides like Ranatuerin-2CPc.

Chromatographic Purification Strategies and Techniques

The purification of a specific peptide from the complex crude extract is almost universally achieved through high-performance liquid chromatography (HPLC), particularly in a reversed-phase (RP-HPLC) configuration. researchgate.netnih.govnih.govmdpi.com This technique separates molecules based on their hydrophobicity.

The lyophilized crude extract is redissolved in an aqueous solvent, typically containing a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA). lcms.cz This solution is then injected into the RP-HPLC system. The separation occurs on a chromatographic column packed with a non-polar stationary phase, most commonly silica (B1680970) particles chemically modified with C8 or C18 alkyl chains. d-nb.infopolypeptide.com

A gradient of an organic solvent, such as acetonitrile, is applied. nih.govmdpi.com Peptides elute from the column as the concentration of the organic solvent increases, with more hydrophobic peptides being retained longer. The elution is monitored by a UV detector, typically at wavelengths around 214-230 nm, where the peptide backbone absorbs light. mdpi.com Fractions are collected at specific retention times, and those corresponding to the peptide of interest are pooled. This process is often repeated to achieve a high degree of purity, typically greater than 95%, which is essential for accurate structural and functional studies. nih.govpolypeptide.com

Table 1: Typical Stages in the Purification of Ranatuerin-2 (B1576050) Family Peptides
StageMethodPurposeKey Parameters
1. Secretion CollectionMild Electrical Stimulation or Norepinephrine InjectionInduce release of skin secretions from the frog. researchgate.netnih.govNon-lethal stimulation to obtain raw material.
2. ExtractionAcidification & CentrifugationStabilize peptides and remove insoluble debris. d-nb.infoUse of Trifluoroacetic Acid (TFA).
3. ConcentrationLyophilization (Freeze-Drying)Produce a stable, dry powder of the crude extract. nih.govStorage at -20°C or lower.
4. PurificationReversed-Phase HPLC (RP-HPLC)Isolate the target peptide from the complex mixture. nih.govmdpi.comC8 or C18 column; Acetonitrile/Water/TFA gradient. d-nb.infopolypeptide.com

Definitive Structural Characterization and Elucidation

Following purification, a combination of sophisticated analytical techniques is employed to definitively determine the structure of this compound, from its elemental composition to its three-dimensional shape.

Mass spectrometry (MS) is indispensable for determining the precise molecular weight and primary amino acid sequence of a peptide. mdpi.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Electrospray Ionization (ESI) MS is used to ascertain the molecular mass of the intact peptide with high accuracy. nih.govnih.gov This initial measurement confirms the purity of the sample and provides the molecular weight, which can be compared to theoretical masses from cDNA cloning data if available. uniprot.org

Tandem Mass Spectrometry (MS/MS) is the gold standard for de novo peptide sequencing. mdpi.com In this technique, the purified peptide ions are selected and fragmented within the mass spectrometer. The fragmentation typically occurs along the peptide backbone, producing a predictable series of 'b' and 'y' ions. Analyzing the mass differences between the peaks in the resulting fragment ion spectrum allows for the deduction of the amino acid sequence, one residue at a time. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution, mimicking a physiological environment. uzh.chembrapa.br

1D ¹H NMR provides an initial fingerprint of the peptide, but due to significant resonance overlap in all but the smallest peptides, multidimensional experiments are required. uzh.ch

2D NMR experiments, such as COSY (Correlated Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are used to identify amino acid spin systems by revealing through-bond proton-proton connectivities. hyphadiscovery.comresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) is crucial for determining the 3D structure. It identifies protons that are close to each other in space (typically <5 Å), regardless of their position in the primary sequence. uzh.chembrapa.br The set of distance restraints derived from NOESY data is used in computational protocols to calculate a family of structures consistent with the experimental data. embrapa.br

Solid-State NMR can be employed to study the peptide's structure and orientation when embedded within lipid bilayers, providing insights into its conformation in a membrane environment. nih.gov

Circular Dichroism (CD) spectroscopy is a rapid and sensitive method for analyzing the secondary structure of peptides in solution. creative-proteomics.comcreative-biostructure.com The technique measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. creative-proteomics.com

The resulting spectrum in the far-UV region (typically 190-250 nm) is characteristic of the peptide's secondary structure.

α-helical structures , common in ranatuerin peptides, exhibit distinctive CD spectra with negative bands near 222 nm and 208 nm, and a positive band around 192 nm. nih.govresearchgate.net

β-sheet structures show a negative band near 218 nm.

Random coil or unfolded peptides have a strong negative band below 200 nm. researchgate.net

CD spectroscopy is particularly useful for observing conformational changes, for instance, by comparing the peptide's structure in aqueous buffer (where it may be a random coil) versus a membrane-mimicking solvent like trifluoroethanol (TFE), where it often adopts its functional helical structure. nih.govnih.gov

Table 2: Spectroscopic Techniques for Structural Elucidation of this compound
TechniquePrimary Information ObtainedSignificance
MALDI-TOF/ESI MS Precise molecular mass. nih.govnih.govConfirms purity and provides the exact molecular weight.
Tandem MS (MS/MS) Amino acid sequence (primary structure). mdpi.comDetermines the linear sequence of amino acid residues.
2D NMR (COSY, NOESY) 3D atomic coordinates (tertiary structure) in solution. uzh.chembrapa.brProvides a high-resolution model of the peptide's fold.
Circular Dichroism (CD) Secondary structure content (α-helix, β-sheet). nih.govcreative-proteomics.comReveals the peptide's folding pattern and conformational changes.
FTIR Spectroscopy Presence of specific functional groups (e.g., amide bonds). innovareacademics.inConfirms the peptide nature and can reveal structural information through amide I band analysis. nih.gov
UV-Vis Spectroscopy Detection of aromatic residues and concentration. rockymountainlabs.comQuantifies peptide concentration and confirms presence of Tyr or Trp.

Fourier-Transform Infrared (FTIR) Spectroscopy provides information about the vibrational modes of chemical bonds within the peptide. innovareacademics.in The amide I band (1600-1700 cm⁻¹) is particularly sensitive to the peptide's secondary structure and can be used to complement CD data. nih.gov FTIR is a valuable tool for confirming the presence of key functional groups. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to measure light absorbance in the ultraviolet and visible regions. rockymountainlabs.com For peptides, it is primarily used to determine concentration by measuring the absorbance of aromatic amino acid side chains (Tryptophan and Tyrosine) at ~280 nm or the absorbance of the peptide bond at shorter wavelengths (~214 nm). While it provides less detailed structural information than other methods, it is a fundamental technique for sample quantification. innovareacademics.inresearchgate.net

X-ray Crystallography for Three-Dimensional Structure and Absolute Stereochemistry

For many complex biomolecules, including peptides, X-ray crystallography stands as a powerful technique for determining their precise three-dimensional structure at an atomic level. anton-paar.comyale.edu This method, if applicable, would provide an unambiguous determination of the spatial arrangement of atoms within the this compound molecule and its absolute stereochemistry.

The process of X-ray crystallography involves several key stages:

Crystallization: The first and often most challenging step is to grow a high-quality, single crystal of the peptide. This requires a highly purified and concentrated sample of this compound.

Data Collection: The crystal is then exposed to a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electrons of the atoms, creating a unique diffraction pattern. instruct-eric.org

Structure Determination and Refinement: The diffraction pattern is recorded and analyzed using complex computational methods to generate an electron density map of the molecule. This map is then interpreted to build a three-dimensional model of the peptide's atomic structure.

To date, there is no specific published research detailing the successful crystallization and subsequent X-ray crystallographic analysis of this compound. While NMR spectroscopy has been employed to determine the solution-state structures of other ranatuerin peptides, such as Ranatuerin-2CSa, which was found to adopt a helix-turn-helix conformation, similar data for this compound from X-ray crystallography is not available. nih.gov

The determination of absolute stereochemistry, which refers to the three-dimensional arrangement of chiral centers within the molecule, is another critical aspect that can be addressed by X-ray crystallography, particularly when anomalous dispersion techniques are used. rsc.orgmdpi.com For peptides, which are composed of chiral amino acids, this information is vital for understanding their biological activity and for any potential synthetic replication.

In the absence of specific X-ray crystallography data for this compound, any discussion of its precise solid-state three-dimensional structure and absolute stereochemistry remains speculative. Future research successfully applying this technique would be invaluable in providing a definitive atomic-level picture of this particular ranatuerin peptide.

Iii. Synthetic Methodologies and Chemical Derivatization for Research

Total Synthesis Approaches and Strategies

The total synthesis of a peptide refers to its complete chemical construction from its constituent amino acid building blocks. For peptides of the size of Ranatuerin-2CPc (a 28-amino acid peptide), the most common and effective strategy is sequential chemical synthesis rather than convergent fragment ligation. bgimarine.comuni-kiel.de The primary goal is to assemble the linear amino acid chain in the correct sequence and then, if required, introduce post-synthetic modifications such as the formation of intramolecular disulfide bridges. nih.govnih.gov

Stepwise Assembly: Building the peptide chain one amino acid at a time on a solid support. powdersystems.comchempep.com

Side-Chain Protection: Utilizing protecting groups on reactive amino acid side chains to prevent unwanted side reactions during synthesis. biotage.com

Cyclization: Forming the characteristic C-terminal disulfide bridge, or "Rana box," after the linear sequence is assembled. nih.govnih.gov

Purification: Isolating the final, pure peptide from by-products and truncated sequences using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC). nih.govnih.gov

For this compound and its related family members, total synthesis is almost exclusively achieved through solid-phase peptide synthesis (SPPS), which has become the gold standard for laboratory-scale production of synthetic peptides. nih.govnih.gov

Strategy ComponentDescriptionRelevance to this compound
Linear AssemblySequential addition of amino acids from the C-terminus to the N-terminus. powdersystems.comThe 28-amino acid backbone is constructed in a stepwise manner.
Protecting Group SchemeOrthogonal protecting groups are used for the N-terminus (temporary) and side chains (permanent until final cleavage). biotage.comFmoc/tBu strategy is commonly employed. nih.govmdpi.com
Intramolecular CyclizationFormation of a disulfide bond between two cysteine residues. nih.govCreates the C-terminal heptapeptide (B1575542) "Rana box" loop (CKITGC-). bgimarine.comnih.gov
Final Deprotection & CleavageSimultaneous removal of all side-chain protecting groups and cleavage of the peptide from the solid support. powdersystems.comTypically achieved with a strong acid cocktail, such as trifluoroacetic acid (TFA). powdersystems.compeptide.com

Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Methodologies

Solid-Phase Peptide Synthesis (SPPS)

SPPS, pioneered by R. Bruce Merrifield, is the dominant methodology for synthesizing peptides like this compound. chempep.combiotage.com The core principle involves covalently attaching the C-terminal amino acid to an insoluble polymer resin. The peptide chain is then elongated through a series of repeated cycles of deprotection, washing, and coupling of the next protected amino acid. bachem.com Because the growing peptide is anchored to the solid support, excess reagents and soluble by-products can be easily removed by filtration and washing, dramatically simplifying the purification of intermediates and driving reactions to completion. biotage.combachem.com

The synthesis of Ranatuerin-family peptides is typically performed using an automated peptide synthesizer with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. nih.govmdpi.com A typical SPPS cycle using Fmoc chemistry includes the following steps:

Fmoc Deprotection: The N-terminal Fmoc protecting group is removed using a basic solution, commonly 20% piperidine (B6355638) in dimethylformamide (DMF). chempep.commdpi.com

Washing: The resin is thoroughly washed with a solvent like DMF to remove the piperidine and by-products. mdpi.com

Coupling: The next Fmoc-protected amino acid is activated by a coupling agent, such as HBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and added to the resin to form a new peptide bond. mdpi.com

Washing: The resin is washed again to remove excess reagents and by-products, completing the cycle. bachem.com

Once the entire sequence of this compound is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, often a trifluoroacetic acid (TFA) "cocktail" containing scavengers to protect sensitive residues. powdersystems.compeptide.com The formation of the crucial disulfide bond between Cys23 and Cys28 is typically achieved post-cleavage through air-oxidation in a dilute aqueous buffer. nih.gov

Solution-Phase Methodologies

Solution-phase peptide synthesis is a classical approach where all reactions, including coupling and deprotection, occur in a homogeneous solution. creative-peptides.comresearchgate.net This method requires purification, often by crystallization or chromatography, after each step to remove by-products and unreacted starting materials, making it significantly more laborious and time-consuming than SPPS, especially for longer peptides. biotage.comresearchgate.net While it remains useful for the large-scale industrial production of short peptides, it is generally not the preferred method for the de novo synthesis of a 28-amino acid peptide like this compound in a research setting. chempep.comcreative-peptides.com

FeatureSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Synthesis
Reaction EnvironmentHeterogeneous: Growing peptide is attached to an insoluble solid support (resin). powdersystems.comHomogeneous: All reactants are dissolved in a solvent. creative-peptides.com
PurificationSimple filtration and washing after each step; final purification by HPLC. bachem.comComplex purification (e.g., extraction, crystallization, chromatography) required after each step. biotage.com
Reagent UseLarge excess of reagents can be used to drive reactions to completion. bachem.comNear-stoichiometric amounts are preferred to simplify purification.
AutomationEasily automated, allowing for efficient synthesis of long peptides. mdpi.comDifficult to automate due to intermediate purification steps.
Typical ApplicationLaboratory-scale synthesis, research, synthesis of long peptides. chempep.comLarge-scale industrial production of short peptides. creative-peptides.com

Semisynthesis and Site-Directed Mutagenesis for Analog Generation

To investigate the structure-activity relationship of this compound, researchers generate analogues with specific modifications. This is achieved primarily through the total synthesis of designed sequences or via genetic methods like site-directed mutagenesis.

Synthetic and Semisynthetic Analog Generation

The most direct way to produce analogues of this compound is to introduce desired changes during its total synthesis via SPPS. This approach offers maximum flexibility, allowing for the incorporation of unnatural amino acids, backbone modifications, or truncations. For example, studies on related Ranatuerin peptides have used this method to:

Truncate the peptide: Analogues of Ranatuerin-2Pb were synthesized with portions of the C-terminus removed to assess the importance of these regions. nih.gov

Delete the disulfide bridge: In a study of Ranatuerin-2PLx, the entire C-terminal "Rana box" was deleted to investigate its influence on biological activity. nih.gov

Site-Directed Mutagenesis (SDM)

Site-directed mutagenesis is a powerful molecular biology technique used to make specific and intentional changes to a DNA sequence. neb.comwikipedia.org In the context of this compound research, this involves altering the cDNA sequence that encodes the peptide precursor. The mutated DNA is then introduced into a host expression system (e.g., bacteria or yeast) to produce the modified peptide.

The process typically involves:

Cloning: The original cDNA encoding the this compound precursor is first identified and cloned, often using a "shotgun" cloning approach from frog skin secretions. mdpi.comnih.gov

Mutagenesis: An in vitro procedure, often using PCR with mutagenic primers, introduces the desired mutation (substitution, insertion, or deletion) into the cloned plasmid DNA. neb.comwikipedia.org

Expression: The mutated plasmid is transformed into a suitable host, which then synthesizes the peptide analogue through its own cellular machinery.

While SDM is a powerful tool for creating protein variants, the direct chemical synthesis of peptide analogues via SPPS is often more straightforward for peptides of this size and allows for modifications not possible through genetic encoding. bioinnovatise.com

Analog TypeModification StrategyExample from Ranatuerin FamilyReference
Truncated AnalogTotal synthesis (SPPS) of a shortened peptide sequence.Ranatuerin-2Pb analogues created by removing C-terminal residues. nih.gov
Deletion AnalogTotal synthesis (SPPS) omitting a specific domain.Ranatuerin-2PLx-22 created by deleting the C-terminal 'rana box'. nih.gov
Substitution Analog (Cyclization)Total synthesis (SPPS) replacing Cys with another amino acid (e.g., Ser).[Ser23,29]R2AW designed to prevent disulfide bond formation. mdpi.com
Substitution Analog (Charge/Property)Total synthesis (SPPS) replacing a neutral residue with a charged one (e.g., Lys).[Lys-8] Ranatuerin-1 synthesized to increase cationicity and potency. nih.gov

Mechanistic Investigations of Synthetic Pathways

The synthetic pathway for this compound is dominated by the chemical reactions of Fmoc-based SPPS. Understanding the mechanisms of these core reactions is crucial for optimizing synthesis and minimizing side reactions.

Mechanism of Peptide Bond Formation: The coupling of an incoming amino acid is not a spontaneous reaction. It requires the "activation" of the carboxyl group of the incoming amino acid to make it more susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain. creative-peptides.com In the commonly used HBTU/HOBt method, the mechanism proceeds as follows:

Activation: The coupling reagent HBTU reacts with the carboxylic acid of the Fmoc-amino acid. In the presence of a base like DIPEA (N,N-Diisopropylethylamine), this forms a highly reactive O-acylisourea intermediate, which rapidly rearranges to an active HOBt-ester.

Coupling: The N-terminal amine of the resin-bound peptide attacks the carbonyl carbon of this activated ester.

Bond Formation: A tetrahedral intermediate is formed and then collapses, creating the stable amide (peptide) bond and releasing HOBt as a leaving group.

Mechanism of Fmoc Deprotection: The Fmoc group is base-labile. Its removal is typically achieved with piperidine in a β-elimination reaction. The mechanism involves the abstraction of the acidic proton on the fluorenyl ring by the piperidine base, leading to the elimination of dibenzofulvene and the release of the free N-terminal amine as a carbamic acid, which quickly decarboxylates. chempep.com

Mechanism of Disulfide Bond Formation: The C-terminal "Rana box" of this compound contains an intramolecular disulfide bridge between two cysteine residues. bgimarine.comnih.gov After the fully assembled and deprotected linear peptide is obtained, this bond is formed through an oxidation reaction. nih.gov In a simple air-oxidation procedure, the thiol groups (-SH) of the two cysteine residues are oxidized, losing two protons and two electrons to form a disulfide bond (-S-S-). This reaction is typically performed in a slightly alkaline, dilute aqueous solution to facilitate the deprotonation of the thiol groups into the more reactive thiolate anions.

Reagent/ProcessSynthetic StepMechanistic Role
PiperidineN-terminal DeprotectionActs as a base to catalyze the β-elimination of the Fmoc protecting group. chempep.commdpi.com
HBTU/HATUAmino Acid ActivationReacts with the amino acid's carboxyl group to form a highly reactive active ester, facilitating amide bond formation. mdpi.com
DIPEA/NMMCoupling/ActivationActs as a non-nucleophilic base to neutralize protonated species and facilitate the activation and coupling reactions. nih.govmdpi.com
Trifluoroacetic Acid (TFA)Final CleavageStrong acid that cleaves the bond anchoring the peptide to the resin and removes acid-labile side-chain protecting groups. powdersystems.com
Air OxidationCyclizationProvides the oxidant (O₂) for the formation of the disulfide bond from two cysteine thiol groups. nih.gov

Iv. Computational and Theoretical Chemistry of Ranatuerin 2cpc

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in computational chemistry for investigating the electronic structure of molecules. mdpi.com These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, which in turn can predict its reactivity and stability. nih.gov

For a peptide such as Ranatuerin-2CPc, DFT calculations could be employed to:

Analyze Charge Distribution: Determine the partial charges on each atom, identifying the most electropositive and electronegative sites. This is crucial for understanding how the peptide interacts with its environment, such as a bacterial membrane.

Predict Reactivity Hotspots: By calculating molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can identify regions of the peptide that are most likely to donate or accept electrons, indicating sites prone to chemical reactions or intermolecular interactions.

Model Reaction Mechanisms: Quantum calculations can elucidate the pathways of chemical reactions, such as the formation of the disulfide bridge between the cysteine residues (Cys23 and Cys28) in this compound, by calculating the transition states and energy barriers involved.

Table 1: Hypothetical DFT-Calculated Properties for a Key Region of this compound This table is for illustrative purposes to show the type of data generated from quantum chemical calculations. Actual values for this compound are not available in published literature.

Amino Acid Residue (Position)Mulliken Atomic Charge (e)HOMO Energy (eV)LUMO Energy (eV)
Lysine (B10760008) (Lys22)+0.45-6.2+1.8
Cysteine (Cys23)-0.15-5.8+1.5
Lysine (Lys24)+0.48-6.3+1.9
Cysteine (Cys28)-0.18-5.9+1.6

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nhr4ces.de By solving Newton's equations of motion for a system, MD simulations can reveal the dynamic behavior, conformational changes, and interactions of a peptide like this compound in various environments, such as in water or near a cell membrane. mdpi.com

Key applications of MD simulations for this compound would include:

Conformational Analysis: The 28-amino acid sequence of this compound can adopt various three-dimensional shapes (conformations). MD simulations can predict the most stable conformations and the flexibility of different regions of the peptide, such as the formation of α-helical structures which are common in antimicrobial peptides. nih.gov

Solvent Interactions: Simulations can model how the peptide interacts with water molecules, providing insight into its solubility and the energetic favorability of exposing certain residues to the solvent.

Membrane Interaction Studies: A crucial application would be to simulate this compound in the presence of a model bacterial membrane. This can show how the peptide approaches, binds to, and potentially disrupts the membrane, which is the primary mechanism of action for many antimicrobial peptides. mdpi.com These simulations can reveal key intermolecular interactions, such as hydrogen bonds and electrostatic interactions between the peptide's positively charged lysine residues and the negatively charged lipid headgroups of the membrane.

Table 2: Illustrative MD Simulation Data for this compound Conformations This table provides an example of the kind of data that MD simulations can produce. Specific experimental or simulation data for this compound is not publicly available.

Simulation EnvironmentPredominant Secondary StructureAverage Radius of Gyration (nm)Key Intermolecular Interactions with Membrane Model
Aqueous Solution (Water)Random Coil with partial α-helix1.25Hydrogen bonds with water
Near POPC/POPG MembraneStable α-helix (Residues 5-19)1.10 (more compact)Electrostatic pairing (Lys-POPG), Hydrophobic insertion (Ile, Leu)

In Silico Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties of molecules, which can then be used to interpret experimental data or to validate computational models. For this compound, these predictions are valuable for confirming its structure and understanding its electronic properties.

Circular Dichroism (CD) Spectra: CD spectroscopy is widely used to determine the secondary structure of peptides. Theoretical calculations can predict the CD spectrum for a given 3D structure (e.g., an α-helix or β-sheet). By comparing the predicted spectrum with an experimental one, researchers can validate the peptide's conformation in solution. For instance, a strong positive band near 195 nm and two negative bands near 208 and 222 nm in a predicted CD spectrum would strongly suggest an α-helical conformation.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed 3D structure of peptides. Quantum chemical calculations can predict the NMR chemical shifts for the hydrogen, carbon, and nitrogen atoms in a peptide for a given geometry. nih.gov These predicted shifts can aid in the assignment of complex experimental NMR spectra.

Table 3: Example of In Silico Prediction of Spectroscopic Data for this compound This table is a hypothetical representation of predicted spectroscopic data. Published computational studies providing these specific predictions for this compound are not available.

Computational MethodPredicted PropertyValue/ObservationStructural Interpretation
Time-Dependent DFTCD Spectrum Maxima (in TFE)Negative ellipticity at 208 nm and 222 nmPresence of significant α-helical content
DFT with GIAO¹H NMR Chemical Shift (Ala10)4.15 ppm (α-proton)Consistent with an α-helical environment
DFT with GIAO¹³C NMR Chemical Shift (Ala10)52.5 ppm (α-carbon)Consistent with an α-helical environment

Computational Design and Optimization of Analogues

A significant advantage of computational chemistry is its application in the rational design of new molecules with improved properties. nih.gov For this compound, this involves designing analogues—peptides with modified amino acid sequences—to enhance antimicrobial potency or reduce toxicity.

The process typically involves:

Structure-Activity Relationship (SAR) Studies: By computationally modeling this compound and its interactions, researchers can identify which amino acid residues are most critical for its activity. For example, simulations might show that the positively charged lysine (Lys) residues are essential for initial membrane binding. nih.gov

In Silico Mutagenesis: Researchers can create virtual mutations in the this compound sequence (e.g., substituting one amino acid for another) and then use MD or quantum methods to predict how this change affects the peptide's structure, stability, and interaction with membranes. nih.gov This allows for the rapid screening of many potential analogues without the need for expensive and time-consuming chemical synthesis and testing for each one.

Optimization of Properties: Analogues can be designed to optimize specific characteristics. For instance, increasing the number of lysine or arginine residues could enhance the peptide's positive charge and its affinity for bacterial membranes. Alternatively, modifying hydrophobic residues could tune its ability to insert into and disrupt the lipid bilayer. mdpi.com

Table 4: Hypothetical Computational Screening of this compound Analogues This table illustrates how computational tools can be used to evaluate potential peptide analogues. The data is hypothetical and not based on published studies of this compound.

Analogue (Modification from this compound)Predicted Change in Helicity (%)Predicted Membrane Binding Energy (kcal/mol)Predicted Improvement
[Ala9 -> Lys]+5%-15.2 (Stronger)Enhanced bacterial membrane affinity
[Asp5 -> Leu]+2%-12.5 (Slightly stronger)Increased hydrophobicity for membrane insertion
C-terminal Amidation+8%-14.8 (Stronger)Increased stability and positive charge
Deletion of Cys23-Cys28 bridge-30%-5.6 (Weaker)Loss of structural integrity and activity

V. Biological Activity and Mechanistic Insights in Vitro and Pre Clinical Models

In Vitro Bioactivity Profiling in Model Systems

Ranatuerin-2CPc is a member of the ranatuerin-2 (B1576050) family of antimicrobial peptides (AMPs), which are known for their broad-spectrum activity against various bacteria. nih.govresearchgate.net These peptides are a crucial component of the innate immune system of many frog species. nih.gov The primary structures of ranatuerin-2 peptides can be quite varied, but they are characteristically cationic, containing positively charged amino acids, and feature a "Rana box" which is a C-terminal cyclic heptapeptide (B1575542) domain formed by a disulfide bridge between two cysteine residues. mdpi.com

Studies on ranatuerin peptides, such as ranatuerin-2PLx and ranatuerin-2Pb, have demonstrated their efficacy against a range of both Gram-positive and Gram-negative bacteria. nih.govnih.gov For instance, ranatuerin-2PLx showed a moderate and broad-spectrum antimicrobial effect, including against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Similarly, ranatuerin-2Pb exhibited potent activity against S. aureus and E. coli. nih.gov The antibacterial activity is often quantified by the minimum inhibitory concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a bacterium.

While specific MIC data for this compound is not detailed in the provided search results, the activity of closely related ranatuerin-2 peptides provides a strong indication of its likely antibacterial profile. For example, the parent peptide R2AW displayed an MIC of 32 µM against S. aureus and E. coli. nih.gov Another related peptide, ranatuerin-2Pb, showed MIC values of 8 µM against S. aureus and 16 µM against E. coli. nih.gov

Table 1: Minimum Inhibitory Concentrations (MIC) of Related Ranatuerin-2 Peptides against Various Bacterial Strains

Peptide Bacterial Strain MIC (µM)
Ranatuerin-2PLx Staphylococcus aureus (MRSA) 256
R2AW Staphylococcus aureus 32
R2AW Escherichia coli 32
Ranatuerin-2Pb Staphylococcus aureus 8
Ranatuerin-2Pb Escherichia coli 16
Ranatuerin-2Pb Pseudomonas aeruginosa 64
RPb (analogue of Ranatuerin-2Pb) Staphylococcus aureus 16
RPb (analogue of Ranatuerin-2Pb) Escherichia coli 32
RPb (analogue of Ranatuerin-2Pb) Pseudomonas aeruginosa 64
RPb (analogue of Ranatuerin-2Pb) Methicillin-resistant S. aureus (MRSA) 32
RPb (analogue of Ranatuerin-2Pb) Enterococcus faecalis 64

Data compiled from multiple research articles. nih.govnih.gov

The structural features of these peptides, such as their cationicity and amphipathicity, are crucial for their interaction with and disruption of bacterial membranes, leading to their antibacterial effect. mdpi.comnih.gov

Beyond their antibacterial properties, members of the ranatuerin-2 family have also been investigated for their activity against other microbes, including fungi. researchgate.netresearchgate.net The broad-spectrum nature of many antimicrobial peptides suggests their potential as antifungal agents. researchgate.net

Specific studies on ranatuerin-2 peptides have confirmed their antifungal capabilities. For example, ranatuerin-2 has demonstrated activity against the pathogenic yeast Candida albicans, with a reported MIC of 35 µM. researchgate.net Another ranatuerin peptide, ranatuerin-2Pb, was also found to be active against C. albicans with an MIC of 32 µM. nih.gov Its truncated and amidated analogue, RPb, exhibited even more potent antifungal activity with an MIC of 16 µM against the same organism. nih.gov

The antifungal activity of these peptides is believed to operate through mechanisms similar to their antibacterial action, primarily involving interaction with and disruption of the fungal cell membrane. mdpi.com The structural characteristics that are important for antibacterial activity, such as the cationic nature and the presence of the "Rana box," are also thought to be critical for their effects on fungal cells. nih.gov The ability of these peptides to target fundamental structures like the cell membrane makes them effective against a wide array of microbial pathogens. imrpress.com

In addition to their antimicrobial effects, certain ranatuerin-2 peptides have been shown to possess anti-proliferative activity against various cancer cell lines. nih.govnih.gov This dual activity as both an antimicrobial and an anticancer agent makes them particularly interesting candidates for therapeutic development. nih.gov

For instance, Ranatuerin-2PLx was found to inhibit the proliferation of several human cancer cell lines, with IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) ranging from 5.79 to 20.19 µM. nih.gov It was particularly effective against the prostate cancer cell line PC-3. nih.gov Similarly, the parent peptide R2AW demonstrated the ability to inhibit the growth of five different human cancer cell lines, including those from non-small-cell lung cancer (H838), prostate carcinoma (PC-3), neuronal glioblastoma (U251MG), breast cancer (MCF-7), and colorectal carcinoma (HCT116). nih.gov

Table 2: Anti-proliferative Activity (IC₅₀) of a Related Ranatuerin-2 Peptide against Human Cancer Cell Lines

Peptide Cell Line Cancer Type IC₅₀ (µM)
Ranatuerin-2PLx H460 Large-cell lung carcinoma 10.11
Ranatuerin-2PLx HT29 Colorectal adenocarcinoma 20.19
Ranatuerin-2PLx U251 Glioblastoma 15.34
Ranatuerin-2PLx MCF-7 Breast adenocarcinoma 13.91
Ranatuerin-2PLx PC-3 Prostate adenocarcinoma 5.79

Data sourced from a study on Ranatuerin-2PLx. nih.gov

Mechanistic Studies at the Molecular and Cellular Level (Non-Clinical)

The primary mechanism of action for ranatuerin-2 peptides, including this compound, is the disruption of microbial cell membranes. mdpi.comnih.gov These peptides are typically cationic and amphipathic, meaning they have both positively charged and hydrophobic regions. mdpi.com This structure allows them to selectively interact with the negatively charged components of bacterial and fungal cell membranes, such as phospholipids (B1166683) and lipopolysaccharides. mdpi.com

Upon binding to the membrane surface, these peptides can insert themselves into the lipid bilayer, leading to the formation of pores or channels. mdpi.commdpi.com This process, known as permeabilization, disrupts the integrity of the cell membrane, causing leakage of essential intracellular contents like ions and metabolites, and ultimately leading to cell death. mdpi.comnih.gov This membrane-targeting action is generally rapid. nih.gov

Studies using techniques like SYTOX Green nucleic acid stain have visualized this membrane permeabilization, showing that peptides like the ranatuerin analogue [Lys⁴,¹⁹, Leu²⁰]R2AW(1-22)-NH₂ can induce membrane disruption in a concentration-dependent manner. mdpi.com The mechanism can be described by models such as the "barrel-stave" or "carpet" model, where the peptides either form transmembrane pores or disrupt the membrane in a detergent-like manner. mdpi.com The conserved "Rana box" at the C-terminus is thought to be important for maintaining the helical structure of the peptide, which is crucial for its membrane-disrupting activity. nih.gov

While membrane disruption is the primary mode of action, some antimicrobial peptides can also translocate into the cell and interact with intracellular targets to induce cell death, particularly in cancer cells. frontiersin.org For ranatuerin peptides with anti-proliferative activity, the induction of apoptosis is a key mechanism. nih.gov

Apoptosis, or programmed cell death, can be triggered through various cellular pathways. In the context of ranatuerin peptides, evidence points towards the induction of early-stage apoptosis. nih.gov For example, treatment of the PC-3 prostate cancer cell line with Ranatuerin-2PLx led to the observation of early cell apoptosis within 6 hours, as indicated by Annexin V-FITC/propidium iodide staining. nih.gov This was accompanied by the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov

The apoptotic process is often regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic and anti-apoptotic members. nih.gov It is plausible that ranatuerin peptides could modulate the activity of these proteins, leading to mitochondrial membrane permeabilization and the release of pro-apoptotic factors like cytochrome c. nih.govoncotarget.com This intrinsic pathway of apoptosis is a common mechanism for many anticancer agents. researchgate.net Therefore, in addition to their direct lytic effects on the cell membrane, ranatuerin peptides like this compound may also engage intracellular signaling pathways to effectively eliminate target cells. nih.govfrontiersin.org

Structure-Activity Relationship (SAR) Investigations.mdpi.comnih.govnih.govnih.govnih.gov

The biological function of ranatuerin peptides is intrinsically linked to their primary and secondary structures. Structure-Activity Relationship (SAR) studies, which involve the systematic modification of the peptide's structure, are crucial for understanding how specific amino acid residues and structural motifs contribute to its bioactivity. These investigations often involve synthesizing analogues with specific amino acid substitutions or truncations and assessing the resulting changes in antimicrobial or anticancer potency.

Targeted modifications of ranatuerin peptides have provided significant insights into the roles of cationicity, hydrophobicity, and specific residues in their biological activity.

Studies on Ranatuerin-2-AW (R2AW) , isolated from the Wuyi torrent frog Amolops wuyiensis, have demonstrated that strategic amino acid substitutions can dramatically enhance bioactivity. nih.govnih.gov For instance, an analogue named [Lys4,19, Leu20]R2AW(1-22)-NH2 was designed to be more cationic and hydrophobic. This was achieved by replacing two acidic aspartic acid residues with basic lysine (B10760008) residues and introducing a leucine. The resulting peptide exhibited significantly optimized antibacterial and anticancer activities compared to the native R2AW. nih.govmdpi.com Another modification involved substituting two alanine (B10760859) residues with tryptophan, a bulky hydrophobic residue, to create [Trp6,10]R2AW(1-22)-NH2 . This change was intended to favor the peptide's insertion into lipid bilayers. nih.gov

Truncation studies, where parts of the peptide chain are removed, also offer valuable information. In a study on Ranatuerin-2Pb from Rana pipiens, two truncated analogues were synthesized: RPa , which lacked the C-terminal Arginine and Threonine, and RPb , a much shorter version comprising only the first 14 amino acids with a C-terminal amidation. nih.gov While the full-length Ranatuerin-2Pb had broad-spectrum antimicrobial activity, RPa showed a reduced spectrum, losing activity against several key pathogens. nih.gov In contrast, RPb, despite its shorter length, retained broad-spectrum activity, highlighting the importance of the N-terminal region and C-terminal amidation for its function. nih.govnih.gov Similarly, for R2AW, a truncated analogue lacking the C-terminal "Rana box" but with amidation, R2AW(1-22)-NH2 , showed antibacterial activity comparable to the full-length peptide. nih.gov

These findings underscore that increasing net positive charge and hydrophobicity through amino acid substitution can be a rational strategy for designing more potent ranatuerin-based therapeutic agents. mdpi.commdpi.com

Table 1: Effects of Amino Acid Substitution and Truncation on Ranatuerin-2 Analogue Bioactivity

Peptide Analogue Modification from Parent Peptide Key Finding Reference
[Lys4,19, Leu20]R2AW(1-22)-NH2 Substitution of Asp with Lys at positions 4 & 19; Introduction of Leu at position 20; Truncation and amidation. Significantly optimized antibacterial and anticancer activities. nih.govmdpi.com
RPa Truncation of C-terminal 'RT' from Ranatuerin-2Pb. Reduced spectrum of antimicrobial activity compared to the parent peptide. nih.gov
RPb Truncation of Ranatuerin-2Pb to the first 14 amino acids with C-terminal amidation. Retained broad-spectrum antimicrobial activity. nih.govnih.gov
R2AW(1-22)-NH2 Truncation (removal of the Rana box) of R2AW with C-terminal amidation. Showed similar antibacterial activity to the full-length peptide. nih.gov

Ranatuerin-2 peptides are characterized by a highly conserved C-terminal cyclic motif known as the "Rana box". mdpi.comresearchgate.net This structure consists of a loop of amino acids flanked by two cysteine residues that form a covalent disulfide bridge. mdpi.comnih.gov The function of this motif can vary significantly among different peptide families and even within the ranatuerin family itself. mdpi.comnih.gov

Disulfide bridges are critical for stabilizing the three-dimensional structure of many proteins and peptides. biophysics.orgbiopharmaspec.comcreative-proteomics.comfrontiersin.orgnih.gov In ranatuerins, the disulfide bridge locks the C-terminus into a specific conformation, which was long thought to be essential for its biological function. However, recent studies have challenged this assumption. For example, research on Ranatuerin-2-AW (R2AW) showed that replacing the two cysteines with serine residues (an analogue named [Ser23,29]R2AW ) or completely removing the Rana box domain (R2AW(1-22)-NH2 ) resulted in analogues with antibacterial activity similar to the native peptide. nih.govnih.gov This suggests that for R2AW, the disulfide bridge and the entire Rana box are dispensable for its antibacterial action. nih.govnih.gov

Conversely, for other ranatuerins like Ranatuerin-2PLx , the C-terminal Rana box was found to be important for maintaining both antimicrobial and antiproliferative activities. nih.gov Deletion of this domain in R2PLx led to a significant reduction in its biological potency. nih.gov Furthermore, studies on Ranatuerin-1 showed that while replacing the cysteines with serine only decreased potency, deleting the entire cyclic heptapeptide region resulted in an inactive analogue. nih.gov

These conflicting findings indicate that while the Rana box is a defining structural feature of the ranatuerin family, its precise contribution to bioactivity is context-dependent and varies between different members of the family. mdpi.comnih.gov The cationicity of the residues within the Rana box loop itself has also been identified as crucial for the biological activity of some ranatuerins. nih.gov

Biosynthetic Pathway Elucidation.nih.govresearchgate.netresearchgate.netmdpi.com

Like most antimicrobial peptides (AMPs) from frogs, ranatuerins are not synthesized directly. They are produced as larger precursor proteins that undergo a series of post-translational modifications to yield the final, active peptide. researchgate.netmdpi.comsmolecule.com

The genetic blueprint for ranatuerin peptides is encoded in cDNA, which has been cloned and sequenced from the skin secretions of various frog species. nih.govnih.gov Analysis of these sequences reveals a canonical precursor architecture. researchgate.netimrpress.com The precursor protein typically consists of three distinct domains:

A putative signal peptide: A sequence of approximately 22 amino acids at the N-terminus that directs the precursor protein for secretion. nih.govnih.govnih.gov

An acidic spacer peptide: An intervening sequence of amino acids. nih.govresearchgate.net

The mature peptide sequence: The C-terminal domain that will become the active ranatuerin peptide. nih.govnih.gov

This entire structure is encoded by an open-reading frame (ORF) in the gene. For example, the cDNA encoding the precursor for Ranatuerin-2-AW was cloned from Amolops wuyiensis and its sequence deposited in GenBank under the accession number HF912236. nih.gov Similarly, the precursor cDNA for Ranatuerin-2Pb was identified from Rana pipiens and deposited under accession number MK922296. nih.gov Sequence alignments of these precursors from different frog species show that the signal peptide region is often highly conserved, while the mature peptide sequence can be quite variable. nih.govresearchgate.net

Table 2: Cloned Ranatuerin-2 Precursors and their GenBank Accession Numbers

Peptide Precursor Source Organism GenBank Accession No. Reference
Ranatuerin-2-AW Amolops wuyiensis HF912236 nih.gov
Ranatuerin-2Pb Rana pipiens MK922296 nih.gov
Ranatuerin-1Cc Aquarana catesbeiana FJ830662 uniprot.org
Ranatuerin-2CBa Aquarana catesbeiana Not specified uniprot.org

The biosynthesis of mature this compound from its precursor involves specific enzymatic processes. Following the translation of the gene into the precursor protein, it is guided through the secretory pathway. A crucial step is the proteolytic cleavage of the precursor to release the mature peptide. This cleavage occurs at specific processing sites, which are typically marked by pairs of basic amino acid residues, such as Lysine-Arginine (-KR-). nih.govnih.govresearchgate.net These sites are recognized and cut by proprotein convertase enzymes. mdpi.com

After cleavage, the mature peptide undergoes further modification to form the functional molecule. For ranatuerins, the most notable post-translational modification is the formation of the intramolecular disulfide bridge between the two cysteine residues to create the Rana box. This oxidation reaction is an enzymatic process that stabilizes the C-terminal loop. frontiersin.orgsmolecule.com In laboratory settings, synthetic peptides are often produced using solid-phase peptide synthesis (SPPS), and the disulfide bond can be formed through air-oxidation. nih.govresearchgate.net

Vi. Advanced Analytical Techniques for Research Quality Control and Monitoring

Development of Specific Assays for Detection and Quantification in Research Samples

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for peptide analysis. biomedres.us Coupled with a suitable detector, such as a UV detector or a mass spectrometer, HPLC allows for the separation and quantification of Ranatuerin-2CPc from complex mixtures. biomedres.us The development of an HPLC-based assay would involve optimizing the stationary phase, mobile phase composition, and gradient to achieve a sharp, well-resolved peak corresponding to this compound.

For enhanced sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. resolvemass.ca This hyphenated technique combines the separation power of HPLC with the mass-analyzing capability of a mass spectrometer, allowing for precise identification and quantification, even at trace levels. biomedres.usresolvemass.ca The development of a targeted MS assay, such as multiple reaction monitoring (MRM), would provide high confidence in the detection and measurement of this compound. researchgate.net

Immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay), offer another avenue for specific detection and quantification. These assays rely on the highly specific binding of an antibody to the target peptide. The development of an immunoassay for this compound would require the production of specific antibodies that recognize a unique epitope on the peptide.

The following table outlines potential assay methods for this compound:

Table 1: Potential Assay Methods for this compound
Assay Technique Principle Advantages Key Development Considerations
HPLC-UV Separation by chromatography and detection by UV absorbance. Robust, widely available. Optimization of chromatographic conditions, selection of appropriate wavelength.
LC-MS/MS (MRM) Separation by chromatography followed by mass-based detection and fragmentation. High sensitivity and specificity, structural confirmation. resolvemass.ca Selection of precursor and product ions, optimization of MS parameters.
ELISA Antigen-antibody binding with enzymatic signal amplification. High throughput, high sensitivity. Production of specific antibodies, optimization of assay conditions.

Purity Assessment and Impurity Profiling in Synthesized or Isolated Batches

Ensuring the purity of synthesized or isolated batches of this compound is critical for accurate biological and pharmacological studies. researchgate.net Impurities can arise from various sources during synthesis or purification, including deletion sequences, incompletely deprotected peptides, or side-reaction products. nih.gov

High-Performance Liquid Chromatography (HPLC) is the primary tool for assessing the purity of peptide preparations. biomedres.us A high-resolution HPLC method can separate the main peptide peak from impurities, allowing for the quantification of purity as the percentage of the main peak area relative to the total peak area.

For a more comprehensive analysis, impurity profiling using LC-MS is employed. resolvemass.ca This technique not only separates impurities but also provides their mass-to-charge ratios, aiding in their identification. resolvemass.ca By comparing the mass spectra of the impurities to the expected structure of this compound, the nature of the impurities (e.g., truncations, modifications) can often be deduced.

Capillary Electrophoresis (CE) is another high-resolution separation technique that can be used for purity assessment, particularly for separating peptides with similar hydrophobicities but different charge-to-size ratios. nih.gov

The following table details common impurities and the techniques used for their detection:

Table 2: Impurity Profiling Techniques for this compound
Type of Impurity Potential Source Primary Analytical Technique Secondary/Confirmatory Technique
Truncated Peptides Incomplete peptide synthesis. HPLC, LC-MS Mass Spectrometry
Deletion Sequences Missed amino acid coupling during synthesis. LC-MS Mass Spectrometry
Oxidized Peptides Oxidation of susceptible residues (e.g., Methionine). Reversed-Phase HPLC, LC-MS Mass Spectrometry
Diastereomers Racemization of amino acids during synthesis. Chiral Chromatography, CE N/A
Residual Solvents Remnants from the synthesis and purification process. Gas Chromatography (GC) biomedres.us GC-MS nih.gov

Stability Studies under Laboratory Conditions

Understanding the stability of this compound under typical laboratory storage and handling conditions is essential to ensure that the peptide retains its structural integrity and biological activity throughout its use in research. europa.eu Stability studies involve subjecting the peptide to various conditions and monitoring its degradation over time. labmanager.com

Key parameters to investigate in stability studies include temperature, pH, and the effect of freeze-thaw cycles. For instance, the stability of a this compound solution could be assessed at different temperatures (e.g., -20°C, 4°C, and room temperature) over several weeks or months. labmanager.commemmert.com The impact of pH can be evaluated by dissolving the peptide in buffers of varying pH and analyzing its degradation.

The primary analytical method for stability studies is typically stability-indicating HPLC. biomedres.us This method should be capable of separating the intact peptide from its degradation products, allowing for the quantification of the remaining peptide over time. LC-MS can be used to identify the degradation products, providing insights into the degradation pathways. biomedres.us

The following table outlines a general protocol for conducting stability studies on this compound:

Table 3: General Protocol for Laboratory Stability Studies of this compound
Condition Description Analytical Monitoring Time Points
Temperature Storage at -20°C, 4°C, and 25°C. labmanager.com HPLC for purity, LC-MS for degradation product identification. Initial, 1 week, 2 weeks, 4 weeks, 8 weeks.
pH Dissolved in buffers of pH 4, 7, and 9. HPLC for purity, visual inspection for precipitation. Initial, 24 hours, 48 hours, 1 week.
Freeze-Thaw Cycles Repeated freezing at -20°C and thawing at room temperature. HPLC for purity and aggregation analysis. 1, 3, 5, and 10 cycles.
Light Exposure Exposure to ambient laboratory light versus storage in the dark. europa.eu HPLC for purity. Initial, 1 week, 2 weeks, 4 weeks.

Vii. Research Applications and Future Perspectives

Utility as a Biochemical Probe or Chemical Tool for Mechanistic Studies

The primary research application of Ranatuerin-2CPc and its related peptides lies in their function as biochemical probes for investigating the mechanisms of antimicrobial activity. Peptides in the ranatuerin family are valuable model compounds for studying peptide-membrane interactions. smolecule.com The biological activity of these peptides is primarily attributed to their ability to interact with and disrupt microbial membranes. smolecule.com

Researchers utilize these peptides to elucidate the molecular details of how AMPs permeate and compromise the integrity of bacterial cell walls. Biophysical techniques such as circular dichroism and fluorescence spectroscopy are employed to analyze how these peptides interact with lipid bilayers that mimic microbial membranes. smolecule.com By studying the structural changes the peptide undergoes upon membrane interaction and the resulting damage to the membrane, scientists can gain mechanistic insights into processes like pore formation or the "carpet model" of membrane disruption. nih.gov These studies are crucial for understanding the fundamental principles of innate immunity and for identifying the key structural features that govern antimicrobial potency and selectivity. ualberta.ca

Basis for Rational Design of Novel Chemical Entities for Research Purposes

Several design strategies have been successfully applied to peptides of the ranatuerin-2 (B1576050) family:

Amino Acid Substitution: A common approach involves replacing acidic amino acids with positively charged residues, such as lysine (B10760008), to increase the peptide's net positive charge. mdpi.comnih.gov This modification often enhances the initial electrostatic attraction to negatively charged bacterial membranes.

Hydrophobicity Modification: Adjusting the hydrophobicity of the peptide's non-polar face can improve its ability to insert into and disrupt the lipid bilayer of microbial membranes. mdpi.comnih.gov

Truncation and Analogue Synthesis: Researchers create truncated versions or analogues of the parent peptide to identify the minimal structural components necessary for activity. nih.govmdpi.com For example, studies on Ranatuerin-2Pb showed that removing the C-terminal dipeptide reduced its activity, while a truncated and amidated analogue (RPb) exhibited an enlarged antimicrobial spectrum. nih.govmdpi.com Similarly, deleting the conserved "Rana box" loop from Ranatuerin-2PLx was found to drastically reduce its antibacterial and antiproliferative activities. nih.gov

A notable example of rational design is the creation of the synthetic peptide PHNX-8, which was designed using positional analysis and shares a 96.42% similarity to the naturally occurring this compound. researchgate.net This high degree of similarity underscores the direct role of this compound's primary structure as a blueprint for developing novel synthetic peptides for therapeutic research. researchgate.net

Table 1: Examples of Rational Design Based on Ranatuerin-2 Family Peptides
Parent PeptideDesign StrategyResulting AnalogueObserved OutcomeReference
Ranatuerin-2PbTruncation (removal of 18 C-terminal amino acids and amidation)RPbRetained and broadened antimicrobial spectrum, decreased haemolytic effect. nih.govmdpi.com
Ranatuerin-2-AW (R2AW)Substitution (D4K, K19L) and Truncation[Lys4,19, Leu20]R2AW(1-22)-NH2Significantly optimized antibacterial and anticancer activities. mdpi.comnih.gov
Ranatuerin-2PLxTruncation (deletion of 'Rana-box' loop)R2PLx-ΔRNotably reduced biological activities. nih.gov
This compoundPositional Analysis DesignPHNX-8High similarity (96.42%) to parent peptide, demonstrating its utility as a design template. researchgate.net

Methodological Advancements in the Study of this compound and Related Peptides

The study of this compound and other ranatuerin peptides has been facilitated by several key methodologies:

"Shotgun" Cloning and Mass Spectrometry: The initial discovery and identification of these peptides and their precursors often rely on a combination of "shotgun" cloning of cDNA from frog skin secretion libraries and subsequent characterization of the mature peptide using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov

Solid-Phase Peptide Synthesis (SPPS): To obtain sufficient quantities of the peptide for research and to create modified analogues, chemical synthesis is employed. nih.govmdpi.com SPPS is a standard and essential tool that allows for the precise, residue-by-residue construction of peptide chains. mdpi.comnih.gov

Biophysical and Structural Analysis: Circular Dichroism (CD) spectroscopy is widely used to study the secondary structure of these peptides, particularly their propensity to form α-helical structures in membrane-mimicking environments. researchgate.net While no specific NMR analysis for this compound is cited, studies on similar peptides suggest that NMR could be used to determine their three-dimensional structure in solution or when bound to micelles, providing atomic-level insights. ualberta.canih.gov

Phylogenetic Analysis: The primary amino acid sequences of ranatuerin-2 peptides from different frog species have proven to be a valuable tool in molecular systematics. Cladistic analysis based on these peptide sequences helps to elucidate the evolutionary and taxonomic relationships among species within the genus Lithobates. researchgate.net

Emerging Research Avenues and Unresolved Questions

Research into this compound and its family continues to evolve, opening new avenues of investigation while also highlighting areas that require further study.

Emerging Research Avenues:

Dual-Function Agents: There is growing interest in exploring the dual therapeutic potential of ranatuerin peptides as both antimicrobial and anticancer agents. nih.govmdpi.com Peptides like Ranatuerin-2PLx have been shown to inhibit the proliferation of cancer cells, suggesting that these molecules could be developed into agents for treating both infections and malignancies. nih.govnih.gov

Narrow-Spectrum Antimicrobials: While broad-spectrum activity is often desired, the development of peptides with a narrow spectrum of activity is an important goal to avoid disrupting beneficial microbiota. Rational design methodologies are being used to create synthetic peptides with higher activity against specific types of bacteria, such as Gram-negative strains. researchgate.net

In Vivo Efficacy Models: Research is progressing from in vitro assays to in vivo models to assess the therapeutic potential of designed peptides. The use of models like the Galleria mellonella (waxworm) larvae allows for preliminary evaluation of a peptide's effectiveness in a living organism. nih.govnih.gov

Unresolved Questions:

Precise Role of the "Rana Box": While the C-terminal cyclic domain, or "Rana box," is known to be important for the activity of many ranatuerin-2 peptides, its exact function has not been fully clarified. nih.govmdpi.com Further research is needed to understand how the disulfide bridge and the specific sequence of this loop contribute to the peptide's structure, stability, and mechanism of action. mdpi.com

Neofunctionalization: The discovery of peptide paralogs with low antimicrobial activity suggests that some of these molecules may have evolved new, as-yet-undetermined functions beyond host defense. researchgate.net Investigating these potential alternative roles is an emerging area of research.

Detailed Membrane Interaction: Although membrane disruption is the accepted mechanism of action, the precise, atomic-level details of the interaction between ranatuerin peptides and specific components of bacterial membranes are still under active investigation. smolecule.comualberta.ca

Q & A

Q. What experimental methodologies are recommended for determining the primary structure of Ranatuerin-2CPc?

To characterize the primary structure, employ a combination of Edman degradation (for N-terminal sequencing), tandem mass spectrometry (MS/MS) (to resolve amino acid sequences and post-translational modifications), and nuclear magnetic resonance (NMR) spectroscopy (for disulfide bond mapping). Ensure purity validation via reverse-phase HPLC (>95% purity) and circular dichroism (CD) spectroscopy to confirm secondary structure integrity. Reference proteomic databases (e.g., UniProt) for homology comparisons .

Advanced Research Question

Q. How can researchers design robust experiments to assess this compound’s antimicrobial efficacy against multidrug-resistant pathogens?

Adopt a staggered in vitro-in vivo approach :

  • In vitro : Use standardized broth microdilution assays (CLSI guidelines) with controls for pH, temperature, and serum interference. Include comparator antibiotics (e.g., colistin) and measure minimum inhibitory concentrations (MICs) across clinically isolated strains.
  • In vivo : Utilize murine infection models with pharmacokinetic/pharmacodynamic (PK/PD) profiling. Track bacterial load reduction in target tissues (e.g., lungs) and monitor toxicity via serum biomarkers (e.g., creatinine, ALT). Validate results with blinded, randomized trials to mitigate bias .

Advanced Research Question

Q. How should contradictory bioactivity data for this compound across studies be systematically analyzed?

Conduct a meta-analysis with the following steps:

Literature Screening : Use PRISMA guidelines to identify peer-reviewed studies from databases (PubMed, Scopus). Exclude non-peer-reviewed or methodologically flawed studies.

Heterogeneity Assessment : Apply Cochran’s Q-test and statistic to quantify variability. Stratify data by experimental conditions (e.g., peptide concentration, bacterial strain).

Sensitivity Analysis : Test robustness by iteratively excluding outlier studies.

Mechanistic Reconciliation : Compare structural variants (e.g., isoforms, oxidation states) and assay conditions (e.g., ionic strength) to identify confounding factors .

Basic Research Question

Q. What in silico approaches are effective for predicting this compound’s interactions with microbial membranes?

Use molecular docking (AutoDock Vina, HADDOCK) to model peptide-lipid bilayer interactions, focusing on electrostatic and hydrophobic forces. Validate predictions with molecular dynamics (MD) simulations (GROMACS, NAMD) to assess stability over ≥100 ns trajectories. Cross-reference results with experimental data from surface plasmon resonance (SPR) or calcein leakage assays .

Advanced Research Question

Q. What are the key challenges in elucidating this compound’s structure-activity relationships (SAR)?

Key challenges include:

  • Dynamic Conformations : Solution-phase NMR may miss transient membrane-bound states. Use solid-state NMR or cryo-EM for membrane-embedded structures.
  • Mutagenesis Limitations : Alanine scanning may disrupt critical residues non-specifically. Opt for site-specific fluorophore tagging (e.g., Trp fluorescence quenching) to probe residue-specific interactions.
  • Synergistic Effects : Combinatorial assays with host defense peptides (e.g., LL-37) are needed to identify cooperative mechanisms .

Basic Research Question

Q. How can researchers ensure the purity and stability of this compound in long-term studies?

  • Purity : Validate via analytical HPLC (C18 column, gradient elution) and matrix-assisted laser desorption/ionization (MALDI-TOF) .
  • Stability : Store lyophilized peptide at -80°C under argon. For in vitro use, prepare fresh solutions in PBS (pH 7.4) with 0.01% ascorbic acid to prevent oxidation. Monitor degradation via CD spectroscopy and LC-MS .

Advanced Research Question

Q. What methodologies are suitable for investigating this compound’s immunomodulatory mechanisms beyond direct antimicrobial activity?

  • Transcriptomics : Perform RNA-seq on treated immune cells (e.g., macrophages) to identify differentially expressed genes (e.g., TNF-α, IL-6).
  • Flow Cytometry : Quantify surface marker expression (e.g., CD86, MHC-II) to assess dendritic cell maturation.
  • In Vivo Depletion Models : Use knockout mice (e.g., MyD88⁻/⁻) to dissect Toll-like receptor (TLR) signaling pathways .

Advanced Research Question

Q. How can researchers optimize this compound’s stability for in vivo therapeutic applications?

  • PEGylation : Conjugate polyethylene glycol (PEG) to lysine residues to reduce renal clearance.
  • Liposomal Encapsulation : Use phosphatidylcholine-based liposomes to enhance serum stability and tissue targeting.
  • Formulation Screening : Test excipients (e.g., trehalose, mannitol) via differential scanning calorimetry (DSC) to identify cryoprotectants for lyophilization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.